![molecular formula C21H17ClN4O2S3 B2816206 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 1021251-41-1](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific structural details for this compound are not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Unfortunately, specific reactions involving this compound are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and spectral data. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available resources .Scientific Research Applications
Synthetic Routes and Derivatives
- Research has developed new synthetic routes for pyridinopyrimidinone and pyridinotriazolopyrimidinone derivatives, which are structurally similar to the compound . These derivatives were synthesized through reactions involving condensation and further functional group transformations, revealing the versatility of thioxopyrimidinone scaffolds in heterocyclic chemistry (Hassneen & Abdallah, 2003).
Antitumor Activities
- Novel thienopyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These studies have shown that such compounds exhibit potent anticancer activity against various human cancer cell lines, underscoring the potential of thioxo- and thieno-pyrimidinone derivatives in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
- Microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety has been explored, leading to compounds with promising antimicrobial activity against various bacterial and fungal strains. This demonstrates the compound's potential application in addressing microbial resistance (El Azab & Abdel-Hafez, 2015).
Analgesic, Anti-inflammatory, and Antioxidant Activities
- Acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, which share structural features with the query compound, have been synthesized and shown to possess significant analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. These findings highlight the compound's potential utility in developing new therapeutic agents (El-Gazzar, Hafez, & Nawwar, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1021251-41-1 |
---|---|
Molecular Formula |
C21H17ClN4O2S3 |
Molecular Weight |
489.02 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-11-3-6-14(9-12(11)2)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-7-4-13(22)5-8-15/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
PQAPFDCRLPLBMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)C |
solubility |
not available |
Origin of Product |
United States |
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